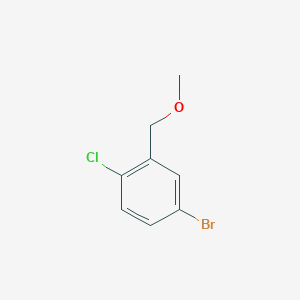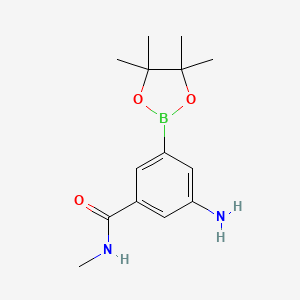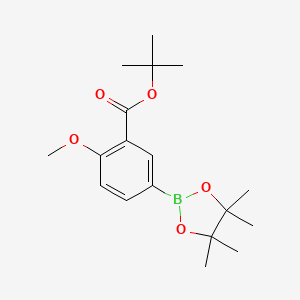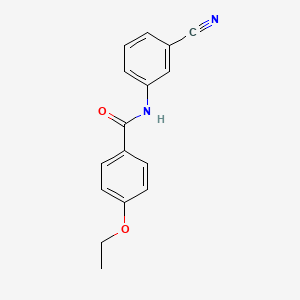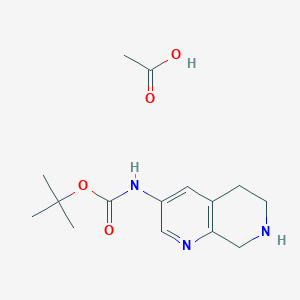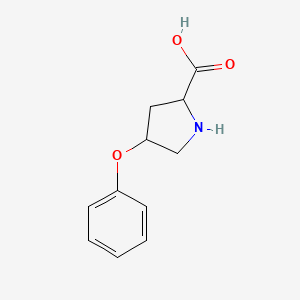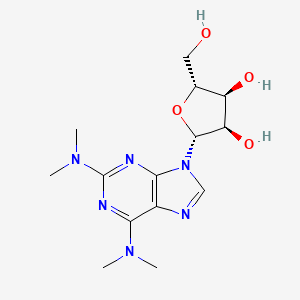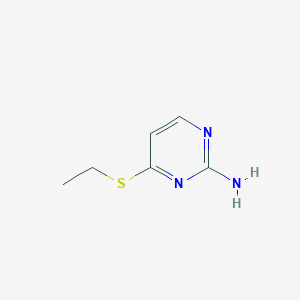
5-Bromo-1,1,3,3-tetramethyl-2-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,1,3,3-tetramethyl-2-indanone is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry . The compound’s structure features a bromine atom attached to the indanone core, which is further substituted with four methyl groups, making it a unique and interesting molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1,3,3-tetramethyl-2-indanone typically involves the bromination of 1,1,3,3-tetramethyl-2-indanone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,1,3,3-tetramethyl-2-indanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Scientific Research Applications
5-Bromo-1,1,3,3-tetramethyl-2-indanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-2-indanone involves its interaction with specific molecular targets and pathways. For example, its bromine atom can participate in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the compound’s carbonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-2-indanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloro-1,1,3,3-tetramethyl-2-indanone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
5-Fluoro-1,1,3,3-tetramethyl-2-indanone: Contains a fluorine atom, which can significantly alter its chemical and biological properties compared to the bromine derivative.
Uniqueness
5-Bromo-1,1,3,3-tetramethyl-2-indanone is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming halogen bonds. This makes it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C13H15BrO |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
5-bromo-1,1,3,3-tetramethylinden-2-one |
InChI |
InChI=1S/C13H15BrO/c1-12(2)9-6-5-8(14)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3 |
InChI Key |
ZSRPRVAVCOTICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


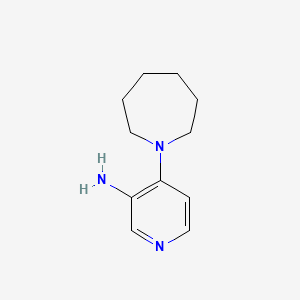
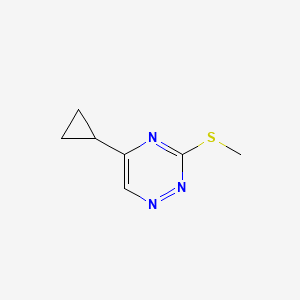
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)


